One of the primary applications of atenolol in research is the management of hypertension. It works by blocking beta-1 adrenergic receptors, which are present in the heart and blood vessels. This action reduces heart rate and blood pressure, making it a valuable tool for researchers studying hypertension and its treatment strategies [].
Multiple studies have confirmed the efficacy of atenolol in lowering blood pressure. A Cochrane review analyzing data from numerous trials concluded that atenolol effectively reduces cardiovascular disease risk in patients with primary hypertension [].
[] Atenolol - StatPearls - NCBI Bookshelf )
Angina pectoris is a condition characterized by chest pain caused by reduced blood flow to the heart. Research has shown that atenolol can be beneficial in managing angina. By lowering heart rate and blood pressure, atenolol reduces the heart's workload, leading to decreased oxygen demand and potentially alleviating chest pain [].
Clinical trials have demonstrated the effectiveness of atenolol in treating angina. Studies have shown it reduces the frequency and severity of angina attacks, improving patients' quality of life [].
[] Atenolol - StatPearls - NCBI Bookshelf )
Following a heart attack, research suggests that atenolol can play a role in preventing further complications. It helps reduce the heart's workload and oxygen demand, potentially promoting healing and reducing the risk of another heart attack [].
Studies have investigated the use of atenolol after a heart attack, with results showing a positive impact on patient outcomes. Atenolol use has been linked to reduced mortality and improved survival rates in post-myocardial infarction patients [].
[] Atenolol - StatPearls - NCBI Bookshelf )
Beyond the established uses mentioned above, scientific research is exploring the potential applications of atenolol in other areas, including:
Atenolol is a selective beta-1 adrenergic receptor antagonist, commonly used in the management of cardiovascular conditions such as hypertension and angina pectoris. Its chemical structure is represented by the formula C₁₄H₂₂N₂O₃, with a molecular weight of approximately 266.34 g/mol. Atenolol is known for its cardioselectivity, meaning it primarily affects the heart without significantly impacting beta-2 adrenergic receptors found in other tissues, such as the lungs . This selectivity reduces the risk of bronchospasm, making it a preferred choice for patients with respiratory issues.
Atenolol undergoes minimal hepatic metabolism, primarily being excreted unchanged through the kidneys. The only significant metabolites include a hydroxylated form and a glucuronide conjugate, which account for a small percentage of the drug's excretion . The primary metabolic pathway involves cytochrome P450 enzymes, particularly CYP2D6, which catalyze the hydroxylation reaction . The elimination half-life of atenolol ranges from 6 to 7 hours, and its pharmacokinetics can be affected by renal function, necessitating dosage adjustments in patients with impaired kidney function .
Atenolol's mechanism of action involves blocking beta-1 adrenergic receptors in cardiac tissues. This blockade leads to decreased heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and lowered blood pressure. Atenolol effectively mitigates the effects of stress hormones like norepinephrine and epinephrine, which are responsible for increasing heart rate and blood pressure during stress or physical activity . Its therapeutic effects manifest within one hour of oral administration and can last over 24 hours .
The synthesis of atenolol typically involves several steps:
Recent studies have explored prodrug formulations of atenolol to enhance its stability and solubility in aqueous solutions, potentially improving its bioavailability .
Atenolol is predominantly used for:
Atenolol belongs to a class of drugs known as beta-blockers. Below is a comparison with other similar compounds:
| Compound | Selectivity | Lipophilicity | Half-Life | Key Uses |
|---|---|---|---|---|
| Atenolol | Beta-1 | Low | 6-7 hours | Hypertension, Angina |
| Metoprolol | Beta-1 | Moderate | 3-7 hours | Hypertension, Heart Failure |
| Propranolol | Non-selective | High | 3-6 hours | Hypertension, Anxiety |
| Bisoprolol | Beta-1 | Low | 10-12 hours | Heart Failure, Hypertension |
Uniqueness of Atenolol:
The synthetic methodologies for atenolol production have evolved significantly since the inception of beta-blocker research in the 1960s. The historical development of atenolol synthesis represents a paradigm shift from early exploratory work to sophisticated industrial processes and environmentally conscious methodologies [1] [2].
The foundational period began in the 1960s when Sir James Black at Imperial Chemical Industries initiated beta-adrenergic receptor antagonist research [1] [3]. This seminal work established the conceptual framework for beta-blocker development, with Black focusing on creating compounds that would decrease the heart's oxygen consumption by interfering with catecholamine effects [1]. The beta-blocker research program at Imperial Chemical Industries grew substantially from three researchers in 1960 to thirteen by the end of 1963, reflecting the strategic importance of this therapeutic area [3].
Atenolol was patented in 1969 and received approval for medical use in 1975 [4]. The compound was developed by Imperial Chemical Industries under the trade name Tenormin and received United States Food and Drug Administration approval in September 1981 [5] [2]. The initial patented chemical routes utilized either 4-hydroxyphenylglycine or 4-hydroxyphenylacetic acid as starting materials [6], establishing the foundation for subsequent synthetic approaches.
The 1980s marked the transition to commercial-scale production with the launch of Tenormin [7]. This period focused on industrial scale-up and purification processes, addressing challenges associated with impurity control and manufacturing efficiency [8]. The early manufacturing processes faced significant operational challenges, including the need for multiple isolation and drying steps, which constrained manufacturing capacity as market demand increased [8].
The 1990s introduced stereoselective synthesis methodologies, recognizing that only the (S)-enantiomer contributes to the beta-blocking effect [9]. This understanding drove development of chiral synthesis approaches, including the use of optically active epichlorohydrin and stereoselective catalysts [10].
The 2000s witnessed the introduction of enzymatic resolution approaches, particularly lipase-catalyzed kinetic resolution methods [11]. These biotechnological approaches offered improved selectivity and reduced environmental impact compared to traditional chemical methods [12].
The 2010s emphasized green chemistry principles, with researchers exploring sustainable synthetic pathways that minimized waste generation and environmental impact [13]. This period saw the development of various environmentally friendly approaches, including the use of renewable solvents and reduced solvent systems [14].
The most recent developments in the 2020s have focused on deep eutectic solvent methods, representing a significant advancement in sustainable pharmaceutical synthesis [15] [16]. These approaches demonstrate the potential for one-pot synthesis with high yields and minimal environmental impact.
The industrial synthesis of atenolol involves several critical intermediate compounds, each playing a specific role in the overall synthetic pathway. Understanding these intermediates is essential for optimizing reaction conditions and improving overall process efficiency [17].
The primary starting material is 2-(4-hydroxyphenyl)acetamide, which serves as the phenolic substrate for subsequent transformations [6] [17]. This compound, with the molecular formula C8H9NO2 and molecular weight of 151.16 grams per mole, provides the essential phenolic functionality required for ether formation [13]. The synthesis of this intermediate from 4-hydroxyphenylacetonitrile using nitrile hydration catalysts has been reported, offering an alternative route to the traditional approaches [18].
Epichlorohydrin functions as the key alkylating agent for epoxide formation in the synthetic sequence [19] [6]. This compound, with molecular formula C3H5ClO and molecular weight 92.52 grams per mole, undergoes nucleophilic attack by the deprotonated phenolic hydroxyl group to form the glycidyl ether intermediate [15]. The reaction between 2-(4-hydroxyphenyl)acetamide and epichlorohydrin represents a critical step in the synthetic pathway, with reaction conditions significantly affecting product distribution and yield [15].
The glycidyl ether intermediate, possessing molecular formula C11H13NO3 and molecular weight 223.22 grams per mole, serves as the immediate precursor for ring-opening reactions [20]. This compound can exist in equilibrium with its corresponding chlorohydrin form, depending on reaction conditions and solvent environment [12]. The glycidyl ether intermediate is particularly important for stereoselective synthesis approaches, as the epoxide ring-opening reaction determines the stereochemical outcome of the final product [21].
The chlorohydrin intermediate, with molecular formula C11H16ClNO3 and molecular weight 261.70 grams per mole, represents an alternative pathway in atenolol synthesis [12] [11]. This intermediate undergoes nucleophilic substitution with isopropylamine to yield the final product. The chlorohydrin intermediate is particularly significant in enzymatic resolution approaches, where lipase-catalyzed kinetic resolution can provide access to enantiopure building blocks [11] [22].
Industrial processes must carefully control the formation and conversion of these intermediates to minimize impurity formation and maximize yield [8]. The bis-ether impurity, formed through reaction of two molecules of the phenolic starting material with one molecule of epichlorohydrin, represents a significant byproduct that requires removal through crystallization and filtration procedures [8]. Similarly, the tertiary amine impurity, formed through side reactions during the amination step, necessitates additional purification steps [8].
The successful management of these intermediates in industrial processes requires optimization of reaction temperatures, solvent systems, and purification protocols [8]. Modern approaches, particularly those utilizing deep eutectic solvents, have demonstrated the ability to minimize intermediate isolation steps while maintaining high product purity [15].
The development of stereoselective synthesis methods for (S)-atenolol represents a significant advancement in pharmaceutical manufacturing, driven by the recognition that only the (S)-enantiomer possesses therapeutic beta-blocking activity [9]. Multiple approaches have been developed to access this pharmacologically active enantiomer with high optical purity.
The Jacobsen catalyst approach utilizing (R,R)-salen cobalt(III) acetate has demonstrated exceptional performance in stereoselective synthesis [23] [21]. This method employs hydrolytic kinetic resolution of terminal epoxides at room temperature, achieving enantiomeric excess values of 98 percent [23] [21]. The process involves formation of the racemic glycidyl ether intermediate followed by catalyst-mediated resolution to provide the desired (S)-configuration. The high enantioselectivity achieved through this approach makes it particularly attractive for large-scale preparation of (S)-atenolol [21].
Lipase-catalyzed kinetic resolution has emerged as a prominent enzymatic approach for stereoselective synthesis [12] [11]. Various lipase preparations have been evaluated, with Candida antarctica lipase showing maximum enantioselectivity in transesterification reactions using vinyl acetate as the acyl donor [11]. The enzymatic resolution of racemic 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide affords the (S)-alcohol along with the (R)-acetate, with 48.9 percent conversion and enantioselectivity values exceeding 200 [11]. This approach offers the advantage of mild reaction conditions and high selectivity, though yields are inherently limited by the kinetic resolution mechanism.
The chiral epichlorohydrin approach provides direct access to enantiopure intermediates through the use of optically active starting materials [19] [24]. This method involves reaction of 2-(4-hydroxyphenyl)acetamide with (R)-epichlorohydrin or (S)-epichlorohydrin under basic conditions, followed by ring-opening with isopropylamine [24]. While this approach can achieve enantiomeric excess values greater than 99 percent, the overall yield is typically limited to approximately 10 percent due to the multi-step nature of the process [12].
Candida antarctica lipase B has been specifically investigated for kinetic resolution of chlorohydrin intermediates [12] [22]. This enzymatic approach utilizes the lipase's selectivity for specific enantiomers in acetylation reactions, providing access to enantiopure building blocks for atenolol synthesis [12]. The method achieves enantiomeric excess values greater than 99 percent for the resolved chlorohydrin, though the overall yield of (S)-atenolol is approximately 9.9 percent [12]. Despite the moderate yield, this approach aligns with green chemistry principles through the use of enzymatic catalysis.
Hydrolytic kinetic resolution using specialized catalysts has been developed as an alternative stereoselective approach [21]. This method operates at room temperature and can achieve high enantioselectivity, though specific yield data varies depending on the catalyst system employed. The approach offers advantages in terms of reaction conditions and catalyst efficiency.
The implementation of stereoselective synthesis methods requires careful consideration of catalyst costs, reaction scalability, and product isolation procedures [12]. While these methods provide access to the pharmacologically active (S)-enantiomer, the inherent limitations of kinetic resolution approaches in terms of theoretical maximum yield (50 percent) present ongoing challenges for industrial implementation. Recent advances in catalyst development and process optimization continue to address these limitations, making stereoselective synthesis increasingly viable for commercial production.
The development of green chemistry approaches for atenolol synthesis represents a significant paradigm shift toward sustainable pharmaceutical manufacturing. These methodologies aim to minimize environmental impact while maintaining or improving reaction efficiency and product quality [15] [16].
Deep Eutectic Solvents have emerged as a transformative approach for sustainable atenolol synthesis [15] [16]. The choline chloride and ethylene glycol system has demonstrated particular efficacy, enabling one-pot, two-step synthesis with an overall yield of 95 percent [15]. This approach eliminates the need for traditional organic solvents, reduces waste generation, and operates under mild reaction conditions. The Deep Eutectic Solvent system facilitates both the initial epoxide formation and subsequent ring-opening reaction through hydrogen bonding networks that assist nucleophilic attack [15]. The scalability of this process has been successfully demonstrated at gram-scale production, emphasizing its potential for industrial applications [15].
The mechanism of Deep Eutectic Solvent-mediated synthesis involves formation of hydrogen bonds between the solvent components and reagents, facilitating epoxide ring-opening and subsequent amine substitution [15]. The choline chloride and ethylene glycol system provides a unique microenvironment that promotes selective nucleophilic attack at the less-hindered position of the epoxide, yielding the desired regioisomer with high selectivity [15]. The ability to recover and reuse the Deep Eutectic Solvent system for multiple reaction cycles further enhances the environmental credentials of this approach [15].
Glycerol has been investigated as an eco-friendly reaction medium for atenolol synthesis, particularly in the final amination step [6] [14]. This renewable solvent offers advantages in terms of biodegradability and reduced toxicity compared to traditional organic solvents [14]. The use of glycerol as a green promoting medium has been shown to facilitate aryloxy propanolamine synthesis under operationally simple conditions [14]. The scalable nature of glycerol-mediated synthesis makes it particularly attractive for industrial implementation.
Ionic liquid-based synthesis approaches have been developed to address solubility challenges while maintaining green chemistry principles [11] [25]. The use of ionic liquids as solvents for lipase-catalyzed kinetic resolution has demonstrated improved catalytic parameters and enzyme reusability compared to conventional organic solvents [26]. Ionic liquids provide unique solvation properties that can enhance enzyme stability and selectivity while facilitating product separation and catalyst recovery [26].
Solvent-free synthesis conditions represent another green chemistry approach that eliminates volatile organic compounds entirely [27]. Sulfated tungstate catalysis under solvent-free conditions has been reported for epoxide opening reactions relevant to atenolol synthesis [27]. This approach operates at elevated temperatures (70°C) with high catalytic efficiency, achieving yields of approximately 90 percent [27]. The elimination of solvents reduces waste generation and simplifies product isolation procedures.
The implementation of green chemistry approaches requires careful evaluation of multiple factors, including reaction efficiency, product quality, scalability, and overall environmental impact [15]. Life cycle assessment studies using tools such as the First Pass Chemical Engineering 21 Metrics Toolkit have demonstrated the superiority of Deep Eutectic Solvent-based synthesis compared to existing methods [15]. The 'greenness' evaluation encompasses solvent selection, energy consumption, waste generation, and catalyst recovery, providing a comprehensive assessment of environmental impact.
Recent advances in green chemistry for atenolol synthesis have focused on integrating multiple sustainable principles into unified synthetic strategies [15]. The combination of renewable solvents, mild reaction conditions, high atom economy, and minimal waste generation represents the current state-of-the-art in sustainable pharmaceutical synthesis. These approaches demonstrate that environmental responsibility and synthetic efficiency are not mutually exclusive objectives, paving the way for more sustainable pharmaceutical manufacturing practices.
The thermal behavior of atenolol has been extensively characterized through differential scanning calorimetry and thermogravimetric analysis [1]. The compound exhibits a sharp endothermic melting event with a peak temperature of 155.04°C, occurring within the range of 152-157°C [1] [2] [3]. This melting point is consistent across multiple studies and represents the transition from the crystalline solid state to the liquid phase.
The enthalpy of fusion for atenolol has been determined to be -126.42 J/g through calorimetric analysis [1]. This value represents the energy required to overcome the intermolecular forces within the crystal lattice during the melting process. The negative sign indicates that energy must be supplied to the system to achieve fusion, which is characteristic of endothermic melting transitions.
Thermogravimetric analysis reveals that atenolol maintains thermal stability up to approximately 200°C, beyond which thermal decomposition begins [1]. Prior to decomposition, the compound shows minimal mass loss of 0.56%, corresponding to the evaporation of volatile materials [1]. The thermal decomposition process occurs in three distinct stages: 201-333°C with 28% mass loss, 333-507°C with 46.6% mass loss, and 507-900°C with 12.7% mass loss [1].
Table 1: Thermodynamic Parameters of Atenolol
| Parameter | Value | Reference |
|---|---|---|
| Melting Point (Tpeak) | 155.04°C | Citation 1 (DSC analysis) |
| Melting Point Range | 152-157°C | Citations 1, 55, 68 |
| Enthalpy of Fusion (ΔHfusion) | -126.42 J/g | Citation 1 (DSC analysis) |
| Thermal Decomposition Onset | 200°C | Citation 1 (TG analysis) |
| Mass Loss (volatile material) | 0.56% | Citation 1 (TG analysis) |
| Density | 1.1 ± 0.1 g/cm³ | Citations 55, 58 |
| Molecular Weight | 266.34 g/mol | Citations 55, 57, 63, 66, 68 |
The molecular density of atenolol is reported as 1.1 ± 0.1 g/cm³ [2] [4], indicating a relatively compact crystal structure. The molecular weight is consistently reported as 266.34 g/mol across multiple sources [2] [5] [6] [7] [3], corresponding to the molecular formula C₁₄H₂₂N₂O₃.
Atenolol exhibits complex solubility behavior that varies significantly depending on the solvent system and environmental conditions. The compound demonstrates notably higher solubility in aqueous media compared to most organic solvents, reflecting its hydrophilic nature [8] [7].
In pure water systems, atenolol solubility shows temperature dependence. At 20°C, the solubility is reported as 13.3 mg/mL [9], while at 37°C, it increases to 26.5 mg/mL [8] [7]. This temperature-dependent increase in aqueous solubility follows typical thermodynamic principles where higher temperatures generally enhance dissolution rates and equilibrium solubilities.
The compound demonstrates exceptional solubility in acidic aqueous media. In 1N hydrochloric acid at 25°C, atenolol achieves a solubility of 300 mg/mL [7], representing a more than ten-fold increase compared to neutral aqueous conditions. This enhanced solubility in acidic conditions is attributed to the protonation of the basic amine group, which increases the compound's hydrophilic character and promotes ionic interactions with the aqueous medium.
Table 2: Solubility Behavior of Atenolol in Various Solvents
| Solvent | Solubility | Solubility Category | Reference |
|---|---|---|---|
| Water (20°C) | 13.3 mg/mL | High | Citation 43 |
| Water (25°C) | 13.5 mg/L | Low | Citation 63 |
| Water (37°C) | 26.5 mg/mL | High | Citations 33, 66 |
| 1N HCl (25°C) | 300 mg/mL | Freely soluble | Citation 66 |
| Chloroform (25°C) | 3 mg/mL | Less soluble | Citation 66 |
| Ethanol | 53 mg/mL (198.99 mM) | Soluble | Citation 57 |
| Methanol | Soluble | Soluble | Citation 68 |
| DMSO | 53 mg/mL (198.99 mM) | Soluble | Citation 57 |
| Ethyl acetate | Insoluble | Insoluble | Citation 68 |
| Dichloromethane | Limited | Limited | Citation 65 |
In organic solvent systems, atenolol shows preferential solubility in polar protic solvents. Ethanol and dimethyl sulfoxide both support solubilities of 53 mg/mL (198.99 mM) [5], indicating favorable intermolecular interactions between the drug molecule and these polar solvents. Methanol also provides good solubility characteristics [3], consistent with the pattern of enhanced dissolution in polar protic media.
Conversely, atenolol demonstrates poor solubility in non-polar and aprotic organic solvents. The compound is essentially insoluble in ethyl acetate [3] and shows limited solubility in dichloromethane [10]. Chloroform, despite being a polar aprotic solvent, supports only 3 mg/mL solubility at 25°C [7], highlighting the importance of hydrogen bonding capability in the solvent system.
Studies investigating atenolol solubility in binary solvent mixtures reveal complex behavior patterns. In ethanol-water systems, solubility reaches maximum values at intermediate compositions rather than in pure solvents [11] [12]. This behavior suggests specific solvation effects and preferential solvation phenomena where the drug molecule interacts differently with mixed solvent environments compared to pure solvent systems.
The partition coefficient of atenolol represents a critical physicochemical parameter that directly influences its bioavailability and pharmacokinetic properties. The compound consistently demonstrates low lipophilicity across multiple measurement conditions and methodologies.
The logarithm of the octanol-water partition coefficient (LogP) for atenolol is reported as 0.23 [13] [8] [7], indicating a strong preference for the aqueous phase over the lipophilic octanol phase. This low LogP value classifies atenolol as a hydrophilic compound with limited lipophilic character, which significantly impacts its membrane permeation characteristics and tissue distribution properties.
Temperature-dependent studies reveal that atenolol's partition coefficient increases with increasing temperature. At 298.15 K, the LogP is measured as 0.16 ± 0.01 [14], while higher temperatures (310.15 K and 314.15 K) show progressively increased values [15] [14]. This temperature dependence reflects changes in the thermodynamic driving forces governing the partitioning process and the relative strength of intermolecular interactions in the two phases.
Table 3: Partition Coefficients and Bioavailability Predictions
| Parameter | Value | Characteristics | Reference |
|---|---|---|---|
| Log P (octanol/water) | 0.23 | Hydrophilic | Citations 18, 33, 66 |
| Log P at 298.15 K | 0.16 ± 0.01 | Hydrophilic | Citation 30 |
| Log P at 310.15 K | Higher than 298.15 K | Temperature dependent | Citations 22, 30 |
| Log P at 314.15 K | Higher than 310.15 K | Temperature dependent | Citations 22, 30 |
| Log D (pH 7.4) | Variable with pH | pH dependent | Citation 25 |
| BCS Classification | Class III | High solubility, low permeability | Citations 50, 63 |
The distribution coefficient (LogD) at physiological pH 7.4 shows different values compared to the intrinsic partition coefficient due to ionization effects [16]. Since atenolol contains an ionizable amine group with a pKa of 9.4, a significant portion of the molecule exists in ionized form at physiological pH, further reducing its lipophilicity and membrane permeation potential.
Based on its solubility and permeability characteristics, atenolol is classified as a Biopharmaceutics Classification System Class III compound [17] [6]. This classification indicates high solubility but low permeability, suggesting that dissolution is rapid but membrane permeation represents the rate-limiting step in absorption processes. This classification has important implications for formulation strategies and bioequivalence considerations.
The low partition coefficient correlates with atenolol's pharmacokinetic profile, including its incomplete oral absorption (approximately 50% bioavailability) [18] [19], limited central nervous system penetration due to poor blood-brain barrier permeation [20], and predominantly renal elimination with minimal hepatic metabolism [18] [21]. These characteristics reflect the hydrophilic nature of the compound and its limited ability to traverse lipophilic biological membranes.
The ionization behavior of atenolol is characterized by the presence of a secondary amine group that exhibits basic properties under physiological conditions. Potentiometric titration studies have consistently determined the acid dissociation constant (pKa) to be 9.4 [22] [23] [24].
The pKa determination has been conducted under standardized conditions using ionic strength of 0.1 M potassium chloride to maintain consistent activity coefficients [24]. Due to solubility limitations in pure aqueous systems, measurements are typically performed in 20% methanol-water mixtures [24], which provides adequate solubility while maintaining the fundamental ionization characteristics of the compound.
Table 4: Ionization Constants and pH-Dependent Speciation
| Parameter | Value | Details | Reference |
|---|---|---|---|
| pKa (primary) | 9.4 | Secondary amine group | Citations 21, 28, 37 |
| pKa (literature range) | 9.4-9.6 | Potentiometric titration | Citations 37, 63 |
| Ionic strength conditions | 0.1 M KCl | Standard conditions | Citation 37 |
| Solvent system | 20% methanol/water | To overcome solubility issues | Citation 37 |
| pH-dependent speciation | Almost completely ionized at pH 5.5-7.4 | Based on pKa of 9.4 | Citation 28 |
The pKa value of 9.4 indicates that atenolol behaves as a weak base under physiological conditions. At pH values significantly below the pKa, the amine group becomes protonated, resulting in a positively charged species that exhibits enhanced water solubility and reduced lipophilicity. Conversely, at pH values above the pKa, the compound exists predominantly in its neutral, unprotonated form.
At physiological pH ranges (5.5-7.4), atenolol is almost completely ionized [23], existing primarily as the protonated cationic species. This ionization state significantly influences the compound's pharmacokinetic behavior, including its absorption, distribution, and elimination characteristics. The predominant ionic form at physiological pH contributes to the compound's hydrophilic nature and limited membrane permeation capacity.
The pH-dependent speciation has important implications for formulation development and drug delivery strategies. In gastric conditions (pH 1-2), atenolol exists almost exclusively in the protonated form, which explains its enhanced solubility in acidic media [7]. As the compound progresses through the gastrointestinal tract and encounters higher pH environments, the degree of ionization decreases, potentially affecting absorption characteristics.
The ionization behavior also influences the compound's interaction with biological transporters and its renal elimination characteristics. The predominantly cationic nature of atenolol at physiological pH facilitates its recognition by organic cation transporters [23], which may contribute to its absorption and elimination processes.
Irritant;Health Hazard